molecular formula C12H12ClNO3 B066818 (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone CAS No. 184714-56-5

(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone

Cat. No. B066818
M. Wt: 253.68 g/mol
InChI Key: DVPUBLCBQBQPOU-SNVBAGLBSA-N
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Description

(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone is a compound that has been explored in various synthetic applications, particularly in asymmetric synthesis. It is notable for its molecular structure and properties that make it a useful synthon in organic chemistry.

Synthesis Analysis

  • Tang and Verkade (1996) synthesized optically active oxazolidinones including derivatives of (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone, which are useful in asymmetric synthesis. They achieved high fluorescence quantum yields in their products, demonstrating the compound's potential in various applications (Tang & Verkade, 1996).

Molecular Structure Analysis

  • The molecular structure of certain oxazolidinone derivatives, closely related to (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone, was elucidated using X-ray crystallography, providing insights into the stereochemical aspects important for their reactivity and application in synthesis (Tang & Verkade, 1996).

Chemical Reactions and Properties

  • Crich and Vinod (2005) investigated oxazolidinones bearing benzyl or silyl protection, revealing their reactivity as glycosyl acceptors and highlighting the role of the oxazolidinone group in enhancing reactivity and stability (Crich & Vinod, 2005).
  • Coe, Perciaccante, and Procopiou (2003) described a method for cleaving 1,3-oxazolidin-5-ones and 1,3-oxazolidin-2-ones, demonstrating the versatility of the oxazolidinone ring in synthetic applications (Coe, Perciaccante, & Procopiou, 2003).

Physical Properties Analysis

  • The synthesis of oxazolidinones, including (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone, often involves stereoselective methods that are crucial for their physical properties. These methods are important in determining the compound's melting point, solubility, and crystallization tendency, which are key physical properties (Tang & Verkade, 1996).

Chemical Properties Analysis

  • The oxazolidinone ring in (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone and similar compounds plays a significant role in chemical reactions. Its presence can enhance reactivity and stability in various synthetic applications, as well as influence the selectivity and yield of the reactions (Crich & Vinod, 2005).

Scientific Research Applications

“®-4-Benzyl-3-chloroacetyl-2-oxazolidinone” is a type of oxazolidinone derivative . It is used for the stereoselective formation of C-C and C-X (X = O, N, Br, F, etc.) bonds . This suggests that it could be used in the field of organic synthesis, particularly in the creation of complex molecules with specific stereochemistry.

“®-4-Benzyl-3-chloroacetyl-2-oxazolidinone” is a type of oxazolidinone derivative . It is used for the stereoselective formation of C-C and C-X (X = O, N, Br, F, etc.) bonds . This suggests that it could be used in the field of organic synthesis, particularly in the creation of complex molecules with specific stereochemistry.

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This could involve potential applications, ongoing research, and areas that need further investigation.


For a specific compound, these analyses would require access to experimental data or computational modeling studies. If you have access to a scientific database, you might be able to find more information on “®-4-Benzyl-3-chloroacetyl-2-oxazolidinone”.


properties

IUPAC Name

(4R)-4-benzyl-3-(2-chloroacetyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c13-7-11(15)14-10(8-17-12(14)16)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPUBLCBQBQPOU-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(C(=O)O1)C(=O)CCl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442170
Record name (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone

CAS RN

184714-56-5
Record name (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-4-Benzyl-3-chloroacetyl-2-oxazolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Thakur, RA Patil, M Talebi, ER Readel… - Chirality, 2019 - Wiley Online Library
The enantiomeric excess of chiral starting materials is one of the important factors determining the enantiopurity of products in asymmetric synthesis. Fifty‐one commercially available …
Number of citations: 6 onlinelibrary.wiley.com

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